N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2,4-dimethoxybenzamide
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Overview
Description
N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which combines a benzotriazole core with a diethylamino group and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2,4-dimethoxybenzamide involves multiple steps. One common method includes the following steps:
Formation of the Benzotriazole Core: The initial step involves the synthesis of the benzotriazole core through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via a substitution reaction, typically using diethylamine as the reagent.
Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the dimethoxybenzamide moiety to the benzotriazole core through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino group, using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2,4-dimethoxybenzamide: shares similarities with other benzotriazole derivatives, such as:
Uniqueness
The uniqueness of N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2,4-dimethoxybenzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H31N5O3 |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-[2-[4-(diethylamino)-2-methylphenyl]-6-methylbenzotriazol-5-yl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C27H31N5O3/c1-7-31(8-2)19-9-12-25(18(4)13-19)32-29-23-14-17(3)22(16-24(23)30-32)28-27(33)21-11-10-20(34-5)15-26(21)35-6/h9-16H,7-8H2,1-6H3,(H,28,33) |
InChI Key |
HQMXKHDIEDWBEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=C(C=C4)OC)OC)C)C |
Origin of Product |
United States |
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